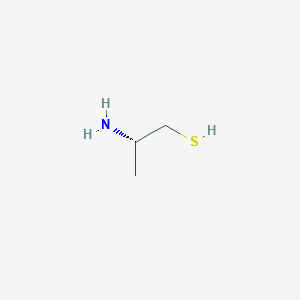

(S)-2-Amino-propane-1-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-propane-1-thiol is a useful research compound. Its molecular formula is C3H9NS and its molecular weight is 91.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-Amino-propane-1-thiol, also known as cysteamine, is a chiral thiol compound with significant biological activity. Its unique structure, characterized by an amino group and a thiol group, allows it to participate in various biochemical processes, making it a subject of interest in both medicinal chemistry and biological research.

This compound has the molecular formula C3H9NS and features a propyl chain with an amino group attached to the second carbon and a thiol group at the first carbon. This configuration contributes to its reactivity and potential applications in drug development and biochemical studies.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉NS |

| Melting Point | Approximately 92 °C |

| Functional Groups | Amino (-NH₂), Thiol (-SH) |

The biological activity of this compound primarily arises from its ability to form covalent bonds with cysteine residues in proteins. This interaction can influence protein folding, stability, and function. The thiol group is particularly reactive, allowing this compound to participate in redox reactions and modulate cellular signaling pathways.

Key Mechanisms:

- Covalent Bond Formation: The thiol group forms disulfide bonds with cysteine residues, which can alter protein conformation and activity.

- Redox Modulation: It can act as a reducing agent, influencing oxidative stress responses within cells.

- Enzyme Interaction: this compound is employed in studies of enzyme mechanisms due to its ability to modify active sites through thiolation.

Therapeutic Uses

This compound is notably used in the treatment of cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes. Its role as a cysteine precursor helps reduce cystine levels, alleviating symptoms associated with the disease.

Research Applications

This compound has been extensively studied for its role in:

- Enzyme Mechanisms: Investigating how thiols affect enzyme activity and stability.

- Protein Interactions: Understanding how this compound modifies protein functions through thiolation.

- Drug Development: As a building block for synthesizing more complex molecules used in pharmaceuticals.

Case Studies

-

Cystinosis Treatment:

A clinical study demonstrated that patients receiving cysteamine showed significant reductions in corneal deposits of cystine compared to those not treated. The study highlighted the importance of this compound in managing this condition effectively. -

Enzyme Activity Modulation:

Research published in MDPI explored the use of this compound as a reducing agent in biochemical assays. It was shown to enhance the activity of certain enzymes by maintaining their reduced state, thus preserving their functionality during experiments .

Safety and Toxicology

While this compound is generally considered safe when used appropriately, it can exhibit toxicity at high doses or with prolonged exposure. Studies indicate potential side effects such as gastrointestinal disturbances and skin reactions. Monitoring dosage is crucial when administering this compound for therapeutic purposes.

科学研究应用

Organic Synthesis

(S)-2-Amino-propane-1-thiol serves as a crucial building block in the synthesis of sulfur-containing compounds. Its unique functional groups enable it to participate in various chemical reactions, such as oxidation to form disulfides and nucleophilic substitution reactions.

Biochemical Applications

The compound plays a significant role in biochemical research:

- Enzyme Mechanisms: It is utilized in studies to understand enzyme mechanisms due to its ability to form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

- Protein Structure Studies: Its reactivity allows for the investigation of protein folding and stability.

Medicinal Chemistry

Cysteamine has been investigated for several therapeutic properties:

- Radioprotection: Experimental studies have indicated that it may mitigate radiation damage in biological systems.

- Neuroprotective Effects: Research suggests that it enhances glutathione levels, providing protection against oxidative stress in neurodegenerative disorders.

Cystinosis Treatment

Cysteamine is clinically used to treat cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. By facilitating the transport of cystine out of lysosomes, cysteamine effectively reduces toxic levels and alleviates symptoms associated with the disorder.

Neurodegenerative Disorders

In animal models of Huntington's disease, administration of cysteamine has shown improved motor function and reduced neurodegeneration. This suggests potential therapeutic benefits for conditions characterized by oxidative stress and neuronal damage.

属性

分子式 |

C3H9NS |

|---|---|

分子量 |

91.18 g/mol |

IUPAC 名称 |

(2S)-2-aminopropane-1-thiol |

InChI |

InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 |

InChI 键 |

DJJIBYYAHJOUMY-VKHMYHEASA-N |

手性 SMILES |

C[C@@H](CS)N |

规范 SMILES |

CC(CS)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。